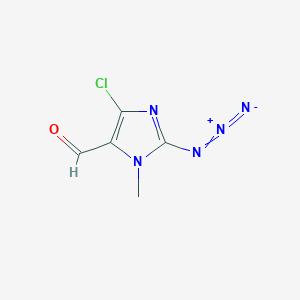

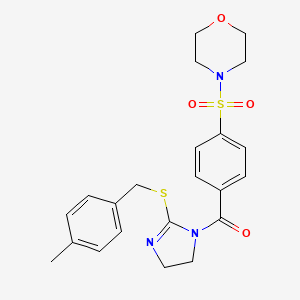

![molecular formula C12H12BrN3O2S B2706623 2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 1779131-94-0](/img/structure/B2706623.png)

2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide, also known as 4-bromo-3-methyl-N-(2-pyridin-3-ylsulfonyl)aniline, is an important organic compound that has a variety of applications in scientific research. It has been used in the synthesis of various molecules, as a ligand in coordination chemistry, and as a reagent in organic synthesis. It has also been studied for its potential applications in drug discovery and pharmaceuticals.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

2-[(4-Bromo-3-methylphenyl)amino]pyridine-3-sulfonamide: can serve as a catalyst or a building block in organic synthesis. One notable application is the protodeboronation of pinacol boronic esters. These esters are valuable in organic chemistry, and while functionalizing deboronation methods are well-established, protodeboronation remains less explored. This compound enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The resulting alkene products find applications in drug synthesis and natural product total synthesis .

Carbon Capture and Utilization (CCU)

A related compound, 4-Bromo-3-methylphenyl isocyanate , has been studied for its potential to fix and efficiently capture atmospheric carbon dioxide (CO₂). Researchers are investigating its use as part of a system to mitigate greenhouse gas emissions and promote sustainable practices .

Biological Activity and Drug Development

Indole derivatives, including those containing the pyridine-3-sulfonamide moiety, exhibit diverse biological activities. These compounds have been screened for anti-HIV activity, antimicrobial properties, and potential as enzyme inhibitors. Researchers are exploring their use in drug development and disease treatment .

Crystal Engineering and Supramolecular Chemistry

The crystal structure of related compounds provides insights into their packing arrangements and intermolecular interactions. Researchers study these structures to design new materials with specific properties, such as improved solubility, stability, or reactivity. The crystallographic data contribute to the field of crystal engineering .

Heterocyclic Chemistry and Pharmacophore Design

The pyridine and sulfonamide functionalities in this compound make it an interesting candidate for designing novel heterocyclic molecules. Researchers can modify its structure to create pharmacophores for specific biological targets, such as enzymes, receptors, or transporters. These efforts contribute to drug discovery and optimization .

Propiedades

IUPAC Name |

2-(4-bromo-3-methylanilino)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2S/c1-8-7-9(4-5-10(8)13)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZYESIWCOOCNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2706548.png)

![(3-Bromophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2706550.png)

![2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2706551.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2706555.png)

![1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2706556.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2706557.png)

![2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2706562.png)